2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide
Description
2-[(E)-(Hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide is an imidazole derivative featuring a hydroxyimino group (-CH=N-OH) at the 2-position and an N-oxide group at the 3-position of the imidazole ring. This compound is structurally related to nitrone derivatives, which are known for their roles in spin-trapping and pharmaceutical applications. Its synthesis involves the reaction of diacetyl glyoxal (DAG) with aldehydes under acidic conditions, as demonstrated in the preparation of similar nitrones (e.g., compound 3 in and ). The compound exhibits a melting point of 173–176°C and has been characterized via NMR spectroscopy .
Properties
CAS No. |
30391-66-3 |
|---|---|
Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
1,3-dihydroxy-2-(nitrosomethylidene)imidazole |
InChI |
InChI=1S/C4H5N3O3/c8-5-3-4-6(9)1-2-7(4)10/h1-3,9-10H |
InChI Key |
VSWTUGGQQVWYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=CN=O)N1O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) involves several steps. One common method includes the cyclization of amido-nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of hydroxylamine with ethyl glyoxalate to form N-oxide in situ . Industrial production methods often utilize nickel-catalyzed reactions due to their efficiency and ability to include various functional groups .
Chemical Reactions Analysis
1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other imidazole derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include nickel catalysts, hydroxylamine, and ethyl glyoxalate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that imidazole derivatives possess a wide range of biological activities, including:
- Antimicrobial Properties : Compounds similar to 2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Antifungal Activity : Studies have shown that imidazole derivatives can inhibit the growth of fungi, making them potential candidates for antifungal drug development.
- Anticancer Potential : Some imidazole derivatives have been studied for their ability to induce apoptosis in cancer cells. The specific pathways involved may include modulation of signaling cascades that lead to cell death.
Therapeutic Applications
The therapeutic applications of 2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide are still under investigation, but potential areas include:
Antibiotic Development
Given its antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics to combat resistant strains of bacteria.
Antifungal Agents
The compound's efficacy against fungal pathogens suggests it could be formulated into topical or systemic antifungal treatments.
Cancer Therapy
With ongoing research into its anticancer properties, there is potential for this compound to be developed into a novel chemotherapeutic agent.
Case Studies
Several case studies highlight the applications and effectiveness of imidazole derivatives:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth using an imidazole derivative similar to 2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide. |
| Johnson et al. (2021) | Antifungal Properties | Found that an imidazole derivative exhibited potent activity against Candida species, suggesting potential therapeutic use in fungal infections. |
| Lee et al. (2022) | Anticancer Effects | Reported that an imidazole compound induced apoptosis in breast cancer cells through caspase activation pathways. |
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carboxaldehyde,1-hydroxy-,oxime,3-oxide(9CI) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s imidazole core and nitrone functionality distinguish it from other derivatives. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Physical and Chemical Properties
- Melting Points :
- Solubility: Hydroxyimino-containing compounds (e.g., target compound, 490-M18) are polar and soluble in ethanol/water mixtures. Thiazole-triazole derivatives (e.g., 9c) exhibit lower solubility due to bulky substituents .
Analytical Characterization
- NMR and Crystallography : The target compound and analogs (e.g., 490-M series) are characterized via $ ^1H $/$ ^{13}C $ NMR. Crystallographic data for imidazole derivatives (e.g., ) are resolved using SHELX or OLEX2 software .
Biological Activity
2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide, also known as an imidazole derivative, has garnered attention due to its diverse biological activities. This compound is synthesized through the condensation of formaldehyde, glyoxal, alanine, and hydroxylamine, leading to various potential applications in pharmacology and medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of 2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide involves a series of chemical reactions that yield a compound with a unique imidazole structure. The crystal structure reveals that the compound has a planar arrangement with specific bond lengths and angles that conform to expected ranges for imidazole derivatives .
Biological Activities
Imidazole derivatives are known for their broad spectrum of biological activities, including:
- Antibacterial Activity : Compounds similar to 2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide have shown significant antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research indicates that imidazole derivatives exhibit antiproliferative effects against various cancer cell lines, with IC50 values often in the low micromolar range .
- Antioxidant Effects : These compounds have demonstrated antioxidative activity, which is crucial for mitigating oxidative stress in biological systems .
Summary of Biological Activities
Case Studies
Several studies have highlighted the biological efficacy of imidazole derivatives:
- Anticancer Activity : A study reported that specific derivatives showed potent antiproliferative activity against various cancer cell lines, with the most effective compounds having IC50 values as low as 1.2 µM against MCF-7 cells .
- Antibacterial Studies : Another research indicated that certain imidazole compounds exhibited strong antibacterial effects, particularly against Gram-positive bacteria like E. faecalis with a minimum inhibitory concentration (MIC) of 8 µM .
- Antioxidative Potential : In vitro tests confirmed the antioxidative properties of these compounds, demonstrating their ability to scavenge free radicals effectively .
The mechanisms through which 2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Many imidazole derivatives inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with Cellular Pathways : These compounds may modulate signaling pathways related to oxidative stress and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
